molecular formula C7H13NO2 B12090760 3-(Pyrrolidin-3-yl)propanoic acid

3-(Pyrrolidin-3-yl)propanoic acid

Cat. No.: B12090760
M. Wt: 143.18 g/mol
InChI Key: VQCUMONTEGWEIX-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine-Containing Scaffolds in Chemical Synthesis and Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. frontiersin.orgnih.gov This prominence is not coincidental; the pyrrolidine structure offers several distinct advantages. Its non-planar, puckered nature provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic rings. researchgate.netnih.gov This 3D characteristic is crucial for achieving specific and high-affinity interactions with biological targets like proteins and enzymes. researchgate.net

Furthermore, the pyrrolidine ring contains multiple stereogenic centers, meaning that the spatial arrangement of its substituents can be varied to produce a wide array of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists, as different isomers of a molecule can exhibit vastly different biological activities and pharmacological profiles. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a center of basicity, while also providing a convenient point for chemical modification. ontosight.ai These features are evident in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and in a significant number of FDA-approved drugs, underscoring the scaffold's therapeutic relevance. nih.govwikipedia.org

Significance of 3-(Pyrrolidin-3-yl)propanoic acid as a Building Block and Synthetic Intermediate

A "building block" in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly. It is a bifunctional compound, featuring a secondary amine within the pyrrolidine ring and a carboxylic acid group at the end of a three-carbon chain. This dual functionality allows for selective chemical reactions at either end of the molecule.

The pyrrolidine nitrogen can be functionalized through reactions like alkylation, acylation, or arylation, while the carboxylic acid group can participate in amide bond formation, esterification, or reduction. This versatility makes this compound an ideal synthetic intermediate for creating libraries of diverse compounds for screening purposes. By systematically modifying both the pyrrolidine and propanoic acid moieties, chemists can generate a wide range of analogs to probe structure-activity relationships (SAR) in drug discovery programs. frontiersin.org Although specific, large-scale applications of this particular isomer are not yet widely documented, the inherent reactivity of its constituent parts makes it a molecule of high potential.

Historical Context and Initial Research Trajectories of this compound

The specific historical origins and initial synthesis of this compound are not prominently detailed in the scientific literature. However, the history of its core structure, the pyrrolidine ring, dates back to the early 20th century. ontosight.ai Early methods for pyrrolidine synthesis were often complex and low-yielding. ontosight.ai Over the decades, significant advancements in synthetic methodology have made pyrrolidines and their derivatives much more accessible. organic-chemistry.org

The broader class of pyrrolidine-containing natural products has been known for much longer. Stercobilin, a pigment responsible for the color of feces and containing a pyrrolidinone ring, was first isolated in 1932. wikipedia.org In the mid-20th century, the synthesis of piracetam, a nootropic agent featuring a 2-oxopyrrolidine ring, marked a significant milestone in the development of synthetic pyrrolidine-based drugs. wikipedia.org Research into substituted propanoic acids has also been extensive, with many derivatives finding use in various fields. The specific combination in this compound represents a convergence of these research streams, though it appears to be a relatively modern building block with a history that is still being written.

Research Gaps and Unexplored Potential of this compound

The most significant research gap concerning this compound is the limited volume of published studies focusing specifically on this isomer. Much of the research on pyrrolidine-propanoic acid derivatives has centered on compounds with substitution at the 1- or 2-position of the pyrrolidine ring. This leaves the potential of the 3-substituted isomer largely untapped.

The unexplored potential is considerable. Given the success of related structures, this building block could be instrumental in developing new therapeutic agents. For instance, derivatives of related pyrrolidine acids have shown promise as:

Antiviral agents , particularly as CCR5 antagonists for treating HIV.

Central nervous system (CNS) agents , such as noradrenaline reuptake inhibitors.

Anti-inflammatory and anti-fibrotic drugs , by targeting integrin receptors.

Furthermore, beyond medicinal chemistry, the bifunctional nature of this compound could be leveraged in materials science for the synthesis of novel polymers, such as polyamides, with unique properties conferred by the incorporated pyrrolidine ring. Its ability to chelate metals also suggests potential applications in catalysis or as a sequestering agent.

Scope and Objectives of Current Research Efforts on this compound

While large-scale, dedicated research programs on this compound are not highly visible, the objectives for future research can be clearly defined based on its structural attributes and the precedent set by related compounds. Key goals for the scientific community should include:

Development of Efficient Synthetic Routes: Establishing high-yield, stereoselective methods for the synthesis of both enantiomers of this compound is a primary objective. nih.govrsc.org This would make the compound more readily available for broader investigation.

Library Synthesis and Biological Screening: A major effort should be directed towards creating diverse libraries of derivatives by modifying the pyrrolidine nitrogen and the carboxylic acid function. frontiersin.org These libraries should then be screened against a wide range of biological targets to identify novel lead compounds for drug development.

Pharmacological Characterization: For any identified "hit" compounds, detailed pharmacological studies would be necessary to understand their mechanism of action, potency, selectivity, and pharmacokinetic properties.

Exploration in Materials Science: Investigating the polymerization of this compound and the properties of the resulting materials would open up a new, non-pharmaceutical field of application for this versatile building block.

In essence, the future of research on this compound lies in systematically exploring the chemical space it makes accessible, with the ultimate aim of translating its structural promise into tangible applications in medicine and technology.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name This compound

| Synonyms | 3-Pyrrolidinepropanoic acid |

Data sourced from public chemical databases.

Table 2: Mentioned Chemical Compounds

Compound Name Context/Application
This compound The main subject of this article, a bifunctional building block.
Pyrrolidine The parent five-membered saturated nitrogen heterocycle. wikipedia.org
Nicotine A well-known alkaloid containing a pyrrolidine ring. wikipedia.org
Hygrine A pyrrolidine alkaloid found in coca leaves. wikipedia.org
Stercobilin A tetrapyrrolic bile pigment containing a pyrrolidinone structure. wikipedia.org
Piracetam A nootropic drug with a 2-oxopyrrolidine core. wikipedia.org
Proline An amino acid with a pyrrolidine ring structure. mdpi.com

| Hydroxyproline | A hydroxylated derivative of proline, common in collagen. mdpi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)2-1-6-3-4-8-5-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCUMONTEGWEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyrrolidin 3 Yl Propanoic Acid and Its Chiral Resolution

Classical Total Synthesis Routes to 3-(Pyrrolidin-3-yl)propanoic acid

Classical approaches to this compound focus on the construction of the pyrrolidine (B122466) ring and the introduction of the propanoic acid side chain. These methods typically yield a racemic mixture of the final product.

Multi-Step Linear Approaches to the Pyrrolidine Core and Propanoic Acid Moiety

Multi-step linear syntheses involve the sequential construction of the target molecule from readily available starting materials. A common strategy involves the formation of the pyrrolidine ring followed by the elaboration of the propanoic acid side chain.

One potential linear approach starts from commercially available starting materials like itaconic acid or glutamic acid. For instance, a synthetic route could commence with the Michael addition of a nitrogen-containing nucleophile to an itaconic acid derivative. The resulting adduct can then undergo a series of transformations, including reduction and cyclization, to form the pyrrolidine ring. Subsequent functional group manipulations would then be required to establish the propanoic acid side chain at the 3-position.

Another linear strategy could utilize glutamic acid as a chiral pool starting material. shokubai.org Through a series of protection, reduction, and cyclization steps, the pyrrolidine ring can be formed. The carboxylic acid groups of glutamic acid can be manipulated to ultimately yield the desired propanoic acid side chain at the C3 position of the pyrrolidine ring.

A representative multi-step linear synthesis could involve the following key steps:

Starting Material Protection: Protection of functional groups on a suitable precursor, such as a derivative of glutamic acid.

Ring Formation: Intramolecular cyclization to form the pyrrolidine ring.

Side Chain Introduction: Alkylation or other carbon-carbon bond-forming reactions to introduce the propanoic acid moiety or a precursor.

Deprotection: Removal of protecting groups to yield the final product.

Step Reaction Type Key Reagents and Conditions Intermediate/Product
1Michael AdditionItaconic acid diester, BenzylamineDiethyl 2-(benzylamino)succinate
2Reduction & CyclizationLiAlH₄, then acid workupN-benzyl-3-(hydroxymethyl)pyrrolidin-2-one
3Side Chain ElaborationPBr₃, then KCN, then hydrolysis(S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid
4Reduction & DeprotectionBH₃·THF, then H₂, Pd/CThis compound

Convergent Synthesis Strategies for this compound

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules. For this compound, a convergent strategy would involve the synthesis of a suitable pyrrolidine precursor and a three-carbon side-chain fragment, followed by their coupling.

One possible convergent approach would be the synthesis of a protected 3-halopyrrolidine or a pyrrolidine-3-carbaldehyde. This pyrrolidine fragment could then be reacted with a nucleophilic three-carbon synthon, such as a malonic ester derivative, followed by decarboxylation to install the propanoic acid side chain.

Fragment 1 Synthesis (Pyrrolidine) Fragment 2 (Side Chain) Coupling & Final Steps
From a protected 4-hydroxyproline (B1632879) derivative via oxidation and reduction.Diethyl malonateWilliamson ether synthesis or Grignard reaction followed by oxidation and decarboxylation.

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods to synthesize specific enantiomers of this compound is of significant importance.

Asymmetric Catalysis in the Construction of the Pyrrolidine Ring

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Metal-catalyzed and organocatalyzed reactions are two prominent approaches.

Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been successfully employed for the synthesis of chiral pyrrolidine derivatives. acs.orgrsc.orgunl.edursc.orgnih.gov A suitable prochiral precursor to this compound, such as a tetrasubstituted pyrroline (B1223166) derivative, could be hydrogenated using a chiral rhodium catalyst to establish the desired stereocenter.

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful method for constructing highly functionalized and enantioenriched pyrrolidines. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol.

Catalytic System Reaction Type Key Features Potential Application
Rhodium-Chiral Diphosphine LigandAsymmetric HydrogenationHigh enantioselectivities for the reduction of C=C bonds. rsc.orgHydrogenation of a prochiral pyrroline precursor.
Copper(I) or Silver(I) with Chiral LigandsAsymmetric 1,3-Dipolar CycloadditionFormation of multiple stereocenters with high diastereo- and enantioselectivity. mappingignorance.orgReaction of an azomethine ylide with a propanoic acid-derived dipolarophile.
Chiral Primary Amine ThioureaOrganocatalytic Michael AdditionEnantioselective formation of C-C bonds. researchgate.netAsymmetric conjugate addition to form a key intermediate.

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govacs.org A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor of the pyrrolidine ring or the propanoic acid side chain. For example, a chiral oxazolidinone auxiliary could be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent, which could then be further elaborated to form the chiral pyrrolidine ring.

The choice of the chiral auxiliary and the conditions for its attachment and removal are crucial for the success of this approach. researchgate.net

Chiral Auxiliary Attachment Point Key Stereoselective Reaction Cleavage Method
Evans OxazolidinoneNitrogen of a glycine derivativeDiastereoselective alkylationHydrolysis or reduction
(S)- or (R)-1-PhenylethylamineCarboxylic acid of a precursorDiastereoselective cyclizationHydrogenolysis

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. whiterose.ac.ukrsc.org For the synthesis of enantiopure this compound, enzymes such as lipases, esterases, or transaminases could be employed.

One biocatalytic strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic ester of this compound could be subjected to enzymatic hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. mdpi.com

Another approach is biocatalytic deracemization , where one enantiomer is converted to the other, theoretically allowing for a 100% yield of the desired enantiomer. This can be achieved by combining a stereoselective enzyme with a non-selective chemical or enzymatic racemization agent.

Enzyme Class Biocatalytic Strategy Substrate Product
Lipase/EsteraseKinetic ResolutionRacemic ester of this compoundEnantiomerically enriched acid and ester
TransaminaseAsymmetric SynthesisProchiral ketone precursorChiral amine intermediate
LaccaseOxidative CouplingCatechol and a pyrrolinone derivativeFunctionalized pyrrolidine-2,3-dione

Chiral Resolution of this compound

When an enantioselective synthesis is not feasible or desired, the resolution of a racemic mixture of this compound is a common method to obtain the individual enantiomers. The most widely used technique is the formation of diastereomeric salts. wikipedia.orgnih.govrsc.org

This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to liberate the enantiomerically pure carboxylic acid.

Commonly used chiral resolving agents for acids include chiral amines such as (R)-(+)- or (S)-(-)-1-phenylethylamine, brucine, or cinchonidine. The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically.

Resolving Agent Salt Type Separation Method Recovery of Enantiomer
(R)-(+)-1-PhenylethylamineDiastereomeric ammonium (B1175870) carboxylate saltsFractional CrystallizationAcidification
(S)-(-)-BrucineDiastereomeric ammonium carboxylate saltsFractional CrystallizationAcidification
L-Proline methyl esterDiastereomeric amide linkage (after activation)ChromatographyHydrolysis

Resolution Techniques for Racemic this compound

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a critical step in the production of chiral compounds. For this compound, which possesses both an acidic carboxylic group and a basic secondary amine group, several resolution strategies can be employed.

One of the most established and widely used methods for resolving racemic compounds is the formation of diastereomeric salts. vjs.ac.vnlibretexts.org This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. Since this compound is an amino acid, it can be resolved by reacting it with either a chiral acid or a chiral base.

The reaction of the racemic amino acid with a chiral resolving agent produces a pair of diastereomeric salts. These diastereomers are not mirror images and thus have different physical properties, such as solubility, melting point, and crystal structure. mdpi.comlibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.orgpressbooks.pub

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid or one of its derivatives can be used. libretexts.orgquora.com The process would typically involve dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent, such as ethanol (B145695) or a water-alcohol mixture. Upon cooling or concentrating the solution, the less soluble diastereomeric salt will preferentially crystallize. quora.com The crystallized salt is then separated by filtration. The desired enantiomer of this compound can then be recovered from the diastereomeric salt by treatment with a base to neutralize the resolving acid, followed by isolation. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered.

Table 1: Common Chiral Resolving Agents for Amino Acids

Resolving Agent Type Typical Application
(+)-Tartaric Acid Chiral Acid Resolution of racemic bases and amino acids
(-)-Malic Acid Chiral Acid Resolution of racemic bases
(+)-Camphor-10-sulfonic acid Chiral Acid Resolution of racemic bases
Brucine Chiral Base Resolution of racemic acids
Strychnine Chiral Base Resolution of racemic acids
(R)-1-Phenylethanamine Chiral Base Resolution of racemic acids

The efficiency of the resolution depends heavily on the choice of resolving agent and the solvent system, which often requires empirical screening to find the optimal conditions for crystallization and separation. libretexts.org

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds under mild, environmentally friendly conditions. mdpi.com This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For this compound, this method is typically applied to a suitable precursor.

A common strategy involves the use of lipases or proteases to catalyze the hydrolysis of a racemic ester precursor. For instance, a racemic ester of a this compound precursor could be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), might selectively hydrolyze the (R)-ester to the corresponding (R)-acid, while leaving the (S)-ester largely untouched. The resulting mixture of the (R)-acid and (S)-ester can then be separated by standard chemical techniques, such as extraction. Subsequent hydrolysis of the separated (S)-ester would yield the enantiomerically enriched (S)-acid.

Another approach is the dynamic kinetic resolution (DKR) of a precursor like an amino acid amide. nih.gov In this process, an amidase selectively hydrolyzes one enantiomer of the racemic amide to the desired acid. Simultaneously, a racemase enzyme is used to continuously convert the unreacted "wrong" enantiomer of the amide back into the racemate. This allows for a theoretical yield of 100% for the desired single enantiomer acid.

Table 2: Example of Enzymatic Kinetic Resolution of an Amine Precursor

Enzyme System Precursor Reaction Product Potential Outcome
Lipase (e.g., CALB) + Acyl Donor Racemic alcohol precursor Enantioselective acylation Chiral ester and unreacted alcohol Separation of enantiomers
Amidase + Racemase Racemic amide precursor Dynamic kinetic resolution via hydrolysis Single enantiomer of the carboxylic acid High yield of one enantiomer

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. primescholars.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective. nih.gov The teicoplanin CSP, for example, has demonstrated broad enantioselectivity for a wide range of underivatized amino acids. nih.govmst.edu The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the analyte and the complex chiral selector. sigmaaldrich.com The teicoplanin aglycone CSP, which has some sugar moieties removed, can offer enhanced selectivity for many amino acids. sigmaaldrich.com

Separation is typically achieved using a hydro-organic mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with small amounts of acidic or basic additives to control the ionization state of the analyte and the stationary phase. mst.edu This method allows for the direct separation of the enantiomers without prior derivatization.

Table 3: Typical Chiral HPLC Conditions for Amino Acid Separation

Parameter Condition
Column (CSP) Teicoplanin or Teicoplanin Aglycone
Mobile Phase Methanol/Water or Acetonitrile/Water mixtures
Additives Acetic acid, formic acid, or diethylamine (B46881) (optional)
Detection UV or Mass Spectrometry (MS)
Mode Reversed-phase or Polar Organic

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include maximizing atom economy, using safer solvents, and minimizing waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. primescholars.com A higher atom economy signifies a greener process with less waste generated. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A synthetic route to pyrrolidine-3-carboxylic acid derivatives can be achieved via a Michael addition reaction. masterorganicchemistry.comrsc.org A plausible synthesis for the core structure of this compound could involve the Michael addition of nitromethane (B149229) to a protected glutaconic acid derivative, followed by reduction and cyclization.

Consider a simplified hypothetical reaction step: the addition of nitromethane to diethyl glutaconate.

Table 4: Theoretical Atom Economy Calculation for a Michael Addition Step

Reactant Formula Molecular Weight (g/mol) Product Formula Molecular Weight (g/mol)
Diethyl glutaconate C9H14O4 186.21 Diethyl 3-(nitromethyl)glutarate C10H17NO6 247.25
Nitromethane CH3NO2 61.04
Total Reactant MW 247.25 Total Product MW 247.25
% Atom Economy 100%

Addition reactions, such as the Michael addition, are inherently atom-economical as they incorporate all atoms of the reactants into the final product, leading to a theoretical atom economy of 100%. primescholars.com This is in contrast to substitution or elimination reactions, which generate by-products and thus have lower atom economies.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Traditional solvents like chlorinated hydrocarbons and some aprotic polar solvents (e.g., DMF) are being replaced by greener alternatives. researchgate.net

In the synthesis of pyrrolidine derivatives, various solvents may be used, including toluene, ethanol, and water. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. vjs.ac.vn Ethanol is also considered a greener choice as it is derived from renewable resources and has a better environmental profile than many petrochemical-based solvents. Solvent-free, or neat, reactions represent an even better alternative, where reactants are mixed directly without any solvent, often with grinding or heating.

Waste minimization strategies include:

Use of Catalysts: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, using a catalytic amount of a base or an organocatalyst in the Michael addition is preferable to using a full equivalent.

Solvent Recycling: Where possible, recovering and recycling solvents can significantly reduce waste and improve the economic viability of a process.

Process Intensification: Techniques like continuous flow chemistry can lead to better control over reaction conditions, higher yields, and reduced waste generation compared to traditional batch processing. rsc.org

Table 5: Evaluation of Common Solvents in Synthesis

Solvent Classification Green Chemistry Considerations
Water Recommended Non-toxic, non-flammable, abundant.
Ethanol Recommended Bio-based, low toxicity, biodegradable.
Acetone Usable Moderate toxicity, but volatile.
Toluene Problematic Toxic, derived from petroleum.
Dichloromethane Hazardous Suspected carcinogen, high environmental impact.
Dimethylformamide (DMF) Hazardous High boiling point, reprotoxic.

By carefully selecting synthetic routes that maximize atom economy and utilizing greener solvents and waste reduction techniques, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory bench to an industrial plant requires careful consideration of numerous factors that can dramatically influence the process's safety, efficiency, and cost-effectiveness. catsci.comvisimix.comalooba.com The scale-up of a fine chemical synthesis, such as that for this compound, is not merely a matter of using larger reactors but involves a deep understanding of chemical and physical parameters. labmanager.com

Key considerations for the scale-up of this synthesis include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for determining optimal reaction times, temperatures, and reactant concentrations. mt.com Crucially, the management of heat is a primary safety and control concern. Exothermic reactions that are easily managed in a small lab flask can lead to dangerous "runaway reactions" in large-scale reactors due to the much lower surface-area-to-volume ratio, which limits heat dissipation. catsci.com Reaction calorimetry studies are performed to quantify heat flow and ensure the process can be operated safely.

Mixing and Mass Transfer: Efficient mixing is critical to ensure homogeneity and consistent reaction rates. What works in a small, magnetically stirred flask may not be effective in a large, mechanically stirred vessel. visimix.com Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced product quality. Mass transfer limitations, especially in multi-phase reactions (e.g., solid catalyst in a liquid medium), must be studied and overcome to maintain reaction efficiency at scale. mt.com

Solvent and Reagent Selection: The choice of solvents and reagents for industrial scale must balance reaction performance with cost, safety, and environmental impact. labmanager.com Solvents used in the lab may be too expensive, flammable, or toxic for large-scale use. The process may need to be re-optimized with more suitable, "greener" alternatives. Atom economy is another critical factor, favoring lower molecular weight reagents that are more efficient and generate less waste. catsci.com

Process Safety and Hazard Analysis: A comprehensive evaluation of all potential hazards is mandatory. This includes the thermal stability of reactants and products, potential for runaway reactions, and handling of any toxic or corrosive materials. alooba.commt.com

Developing a robust and economical manufacturing process for this compound necessitates a multi-disciplinary approach, combining expertise in chemistry, chemical engineering, and safety management to navigate the challenges of scaling from the laboratory to industrial production. labmanager.com

Table of Mentioned Compounds

Compound Name
This compound
(R)-3-(Pyrrolidin-3-yl)propanoic acid
(S)-3-(Pyrrolidin-3-yl)propanoic acid
Pyrrolidine
Azomethine ylide
Cellulose (B213188)

Advanced Structural Elucidation and Conformational Analysis of 3 Pyrrolidin 3 Yl Propanoic Acid

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination of 3-(Pyrrolidin-3-yl)propanoic acid

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, a single-crystal X-ray diffraction study would yield a detailed molecular structure, revealing the puckering of the pyrrolidine (B122466) ring and the conformation of the propanoic acid side chain.

Illustrative Crystallographic Data for a Related Substituted Pyrrolidine Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (ų)540.80(4)
Z2
Note: This data is for 1,2-dimorpholinoethane, a related heterocyclic compound, and is presented for illustrative purposes to demonstrate typical crystallographic parameters. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques can provide a wealth of information.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in the solid phase, including both crystalline and amorphous forms. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. For this compound, ssNMR could be used to study the conformation and packing of the molecule in the solid state. By analyzing the chemical shifts and couplings, it is possible to gain insights into the local environment of each atom and to identify the presence of different polymorphs.

Variable Temperature NMR for Conformational Transitions

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes, such as conformational exchange. For this compound, the pyrrolidine ring can undergo rapid interconversion between different puckered conformations. VT-NMR experiments can be used to slow down this exchange process on the NMR timescale, allowing for the observation and characterization of individual conformers. The coalescence of signals as the temperature is raised can be analyzed to determine the energy barriers for conformational transitions. Such studies have been effectively applied to pyrrolidinofullerenes to understand the dynamics of nitrogen inversion. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid and the secondary amine functionalities. The O-H stretching vibration of the carboxylic acid would appear as a broad band in the FT-IR spectrum, typically in the region of 3300-2500 cm⁻¹. organic-chemistry.org The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be observed in the region of 3300-3500 cm⁻¹. nih.gov

The positions and shapes of these bands can be sensitive to hydrogen bonding. In the solid state, it is expected that this compound would form a zwitterion, with the carboxylic acid protonating the pyrrolidine nitrogen. This would lead to the appearance of characteristic bands for the carboxylate group (COO⁻) and the ammonium (B1175870) group (N⁺H₂). Studies on similar amino acids like L-proline have shown characteristic bands for the CH₂ groups of the pyrrolidine ring in both FT-IR and Raman spectra. sid.ir

Illustrative Vibrational Frequencies for Related Functional Groups:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)
Carbonyl (C=O)Stretching1725 - 1700
Secondary Amine (N-H)Stretching3500 - 3300
Methylene (CH₂)Stretching2960 - 2850
Note: These are general ranges and the exact positions for this compound may vary.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Conformational Preferences of Enantiomers

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of chiral molecules. Since this compound is chiral, its enantiomers will interact differently with circularly polarized light, giving rise to characteristic CD and ORD spectra.

These techniques can be used to confirm the absolute configuration of the chiral center at the 3-position of the pyrrolidine ring by comparing the experimental spectra with those of known standards or with theoretically calculated spectra. Furthermore, the CD spectrum is sensitive to the conformation of the molecule. Different puckering conformations of the pyrrolidine ring and different orientations of the propanoic acid side chain will result in distinct CD signals. Therefore, CD and ORD can be powerful tools to study the conformational preferences of the enantiomers of this compound in solution. The chiroptical properties of various pyrrolidine-based systems have been investigated to understand their structure and biological activity. acs.orgcapes.gov.br

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural characterization of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule and its fragments, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₇H₁₃NO₂. In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed. HRMS can precisely measure the mass of this ion, confirming its elemental composition. The analysis of the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the assigned formula.

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule undergoes characteristic fragmentation, providing valuable insights into its structure. The fragmentation pathways are dictated by the molecule's functional groups—the carboxylic acid and the secondary amine within the pyrrolidine ring. While specific, detailed fragmentation studies on this exact compound are not widely published, plausible fragmentation patterns can be predicted based on the known behavior of similar structures, such as other amino acids and pyrrolidine derivatives. docbrown.infonih.govnih.gov

Key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.

Loss of formic acid (HCOOH): Decarboxylation followed by the loss of the remaining elements of the acid group.

Cleavage of the pyrrolidine ring: The saturated heterocyclic ring can undergo ring-opening followed by fragmentation, leading to a series of smaller ions characteristic of the pyrrolidine core.

Loss of the propanoic acid side chain: Cleavage at the C-C bond between the pyrrolidine ring and the propanoic acid side chain.

A summary of predicted key ions for this compound in a hypothetical HRMS analysis is presented below.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

Ion Formula Predicted Monoisotopic Mass (Da) Description
[M+H]⁺C₇H₁₄NO₂⁺144.0968Protonated molecular ion
[M+Na]⁺C₇H₁₃NNaO₂⁺166.0787Sodium adduct
[M+H-H₂O]⁺C₇H₁₂NO⁺126.0862Loss of water from the carboxylic acid group
[M+H-HCOOH]⁺C₆H₁₂N⁺98.0964Loss of formic acid
[C₄H₈N]⁺C₄H₈N⁺70.0651Ion corresponding to the protonated pyrrolidine ring after side-chain cleavage

Electron Microscopy for Crystalline Morphology and Supramolecular Assembly

Detailed studies specifically employing electron microscopy for the analysis of the crystalline morphology and supramolecular assembly of this compound are not extensively reported in publicly available scientific literature. However, the application of techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be discussed in the context of related molecules, such as other amino acids and carboxylic acids, to understand the potential insights these methods could offer. acs.orgresearchgate.net

Electron microscopy is a powerful tool for visualizing the solid-state structure of materials from the nanometer to the micrometer scale. For a small molecule like this compound, which possesses both hydrogen-bond donor (amine and carboxylic acid) and acceptor (carbonyl oxygen) groups, self-assembly into ordered crystalline structures is highly probable.

Crystalline Morphology (SEM): Should single crystals of the compound be grown, SEM would be invaluable for characterizing their external morphology. researchgate.net This technique provides high-resolution images of the crystal's surface, revealing its habit (e.g., needles, plates, prisms), size distribution, and surface topography. The observed morphology is a direct consequence of the underlying crystal lattice and the relative growth rates of different crystal faces.

Supramolecular Assembly (TEM): The zwitterionic potential of this compound allows for the formation of extensive hydrogen-bonding networks, which are the basis for supramolecular assembly. mdpi.comrsc.org TEM could be used to visualize higher-order structures formed through the self-assembly of individual molecules. acs.orgnih.gov For instance, similar to other amino acids, it might form nanofibers, ribbons, or other complex architectures when crystallized under specific conditions (e.g., slow evaporation from a solution). acs.orgnih.gov TEM can reveal the dimensions and packing of these assembled structures, providing data on how non-covalent interactions govern the formation of functional materials.

A hypothetical summary of the type of data that could be obtained from an electron microscopy study is provided below.

Interactive Data Table: Potential Morphological Analysis via Electron Microscopy

Technique Parameter Potential Observation Significance
SEMCrystal HabitPlate-like or needle-like crystalsProvides insight into the internal crystal packing and symmetry.
SEMCrystal SizeMicrometer to millimeter rangeDependent on crystallization conditions (solvent, temperature, rate).
SEMSurface FeaturesSmooth faces, stepped terraces, or defectsReveals information about the crystal growth mechanism.
TEMSelf-Assembled StructuresNanofibers, nanorods, or ordered aggregatesIndicates the presence of strong, directional intermolecular forces like hydrogen bonding. acs.orgnih.gov
TEMStructural DimensionsDiameter and length of nanofibersQuantifies the scale of supramolecular assembly.

While specific experimental data for this compound is pending in the literature, the established utility of these advanced analytical methods promises a deep understanding of its structural and solid-state properties once such studies are undertaken.

Reactivity and Derivatization Chemistry of 3 Pyrrolidin 3 Yl Propanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-(pyrrolidin-3-yl)propanoic acid is a key site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of esters and amides.

Standard esterification methods, such as heating with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, can be employed to synthesize esters of this compound. chemguide.co.uk The rate and yield of these reactions are influenced by factors such as temperature, reaction time, and the molar ratio of reactants. ceon.rsresearchgate.net For instance, increasing the temperature generally increases the reaction rate and yield of the corresponding ester. ceon.rs

Amide synthesis can be achieved through various coupling methods. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) facilitates the formation of amides by activating the carboxylic acid group for nucleophilic attack by an amine. nih.gov This method has been successfully used to synthesize a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov Another approach involves the in-situ formation of a mixed carbonic carboxylic anhydride, which then reacts with an amino acid to form the desired amide. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Coupling Agent/Catalyst Product
This compound Ethanol (B145695) Concentrated H₂SO₄ Ethyl 3-(pyrrolidin-3-yl)propanoate
This compound Propylamine DCC, NHS N-Propyl-3-(pyrrolidin-3-yl)propanamide
3-Phenylpropanoic acid L-Glu-OH ClCO₂Et, Et₃N N-(3-Phenylpropanoyl)-L-glutamic acid researchgate.net

The synthesis of peptides involving this compound requires the use of peptide coupling reagents to form an amide bond between the carboxylic acid and the amino group of another amino acid. youtube.com These reagents activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and facilitating the nucleophilic attack by the amine. youtube.com Common coupling reagents include carbodiimides like DCC, as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. bachem.comp3bio.com The choice of coupling reagent and the reaction conditions are crucial to ensure high coupling efficiency and minimize side reactions like racemization. bachem.com For instance, DEPBT is noted for its ability to mediate amide bond formation with significant resistance to racemization. bachem.com

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring provides another site for extensive functionalization through N-alkylation and N-acylation reactions.

N-alkylation of the pyrrolidine nitrogen can be achieved through various methods. For example, the synthesis of daclatasvir (B1663022) involves the alkylation of N-protected proline with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone). nih.gov N-acylation is also a common transformation, often carried out to introduce a variety of functional groups.

The pyrrolidine nitrogen can serve as a nucleophile in reactions to form more complex heterocyclic systems. For instance, the Williamson ether synthesis has been used to introduce the pyrrolidine ring by reacting 3-hydroxy-L-proline with 6-chlorophenanthridine (B98449) in the presence of cesium carbonate. nih.gov

Table 2: Examples of Pyrrolidine Nitrogen Functionalization

Starting Material Reagent Reaction Type Product
N-protected proline 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) N-Alkylation Bis-ketoester intermediate for daclatasvir nih.gov
3-hydroxy-L-proline 6-chlorophenanthridine, Cs₂CO₃ N-Arylation (Williamson ether synthesis) Precursor to Paritaprevir nih.gov

Modifications and Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring itself can be modified to introduce additional functionality and stereochemical complexity. The introduction of substituents on the pyrrolidine ring can significantly influence the biological activity of the resulting molecule. For example, a methyl group at the C-3 position of the pyrrolidine ring can enhance metabolic stability. nih.gov

Methods for synthesizing substituted pyrrolidines include 1,3-dipolar cycloaddition reactions and the cyclization of acyclic precursors. nih.govosi.lv Furthermore, existing pyrrolidine rings can be modified through reactions such as C-H activation strategies to introduce aryl groups. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrrolidine ring of this compound or its protected derivatives serves as a crucial handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

Halogenation: The pyrrolidine ring, especially when the nitrogen is protected by an electron-withdrawing group (e.g., Boc, Cbz), can undergo halogenation. Bromination is a common transformation and can be achieved using reagents like N-Bromosuccinimide (NBS). nih.gov Studies on similar N-protected saturated heterocycles have shown that treatment with reagents like diacetoxyiodobenzene (B1259982) in the presence of TMSBr can lead to the formation of brominated products. nih.gov The position of halogenation is typically directed to the α-carbon of the nitrogen, leading to the formation of an N-acyliminium ion precursor. nih.gov

Cross-Coupling Reactions: Once halogenated, the derivative of this compound can be utilized in a variety of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrrolidine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex bi-aryl structures. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. While the primary amine of the pyrrolidine is already present, this reaction could be employed if an additional aromatic amine linkage is desired on a halogenated aromatic ring introduced via a prior Suzuki coupling. mdpi.com

C-H Activation/Arylation: An alternative strategy involves the direct arylation of a C(sp³)-H bond on the pyrrolidine ring, bypassing the need for pre-halogenation. Palladium catalysts, often directed by a group like 8-aminoquinoline (B160924) attached to the nitrogen, can facilitate the stereoselective coupling of the pyrrolidine with aryl iodides. nih.gov

The table below summarizes representative conditions for cross-coupling reactions applicable to derivatives of this compound, based on literature for similar scaffolds.

Reaction NameReactantsCatalyst/ReagentsTypical ProductRef
Suzuki-Miyaura CouplingHalogenated Pyrrolidine, Phenylboronic AcidPdCl₂(dppf), K₂CO₃Phenyl-substituted Pyrrolidine mdpi.com
C-H Activation-ArylationN-Acyl Pyrrolidine, Aryl IodidePd(OAc)₂, Ligand (e.g., Xantphos), BaseAryl-substituted Pyrrolidine nih.gov

Stereoselective Hydroxylation and Oxidation Reactions

Introducing hydroxyl groups onto the pyrrolidine ring with stereocontrol adds significant value, creating chiral building blocks for further elaboration.

Stereoselective Hydroxylation: Hydroxylation can be achieved through various methods. For instance, derivatives of proline, a closely related structure, are often used as starting points. Commercially available Boc-protected trans-4-hydroxy-L-proline can be used to build complex structures. nih.gov Alternatively, hydroxylation can be introduced synthetically. While direct hydroxylation is challenging, it can be approached via oxidation of a corresponding organoborane or through enzymatic catalysis.

Oxidation of Alcohols: If a hydroxylated derivative of this compound is obtained (or if the carboxylic acid is reduced to a primary alcohol), this alcohol can be oxidized to a ketone or aldehyde. Several methods that preserve chirality are available:

Swern Oxidation: Utilizes oxalyl chloride and DMSO to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, under mild conditions. nih.gov

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective reagent for converting alcohols to aldehydes or ketones. nih.gov

TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical catalyst used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. nih.gov

These oxidations are key steps in the synthesis of many complex molecules, including precursors for drugs like Elbasvir and Voxilaprevir. nih.gov

Oxidation MethodSubstrateReagentsProductRef
Swern OxidationSecondary AlcoholOxalyl Chloride, DMSO, Et₃NKetone nih.gov
Dess-Martin OxidationPrimary AlcoholDess-Martin PeriodinaneAldehyde nih.gov
TEMPO OxidationSecondary AlcoholTEMPO, NaOClKetone nih.gov

Reductions and Oxidations of the Carboxylic Acid and Pyrrolidine Ring

The reactivity of both the carboxylic acid and the pyrrolidine ring allows for a range of reduction and oxidation transformations.

Reduction of the Carboxylic Acid: The propanoic acid side chain can be readily reduced to the corresponding primary alcohol, 3-(pyrrolidin-3-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents.

Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent that will reduce carboxylic acids, esters, and amides. nih.gov

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids in the presence of other functional groups like esters.

The resulting alcohol is a versatile intermediate that can be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for substitution reactions. nih.gov

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can be oxidized.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide, although this is sometimes an undesired side reaction during other oxidative processes. nih.gov

α-Carbon Oxidation: As mentioned previously, oxidation at the α-carbon to the nitrogen can generate an N-acyliminium ion. These electrophilic intermediates are highly valuable for the addition of various nucleophiles. nih.gov

Oxidation to Lactams: Oxidation of the pyrrolidine ring can also lead to the formation of a lactam (a cyclic amide), such as a pyrrolidinone derivative.

Formation of Spiro- and Fused-Ring Systems Incorporating this compound

The unique structure of this compound makes it an attractive component for the synthesis of more complex polycyclic architectures like spirocycles and fused-ring systems, which are of increasing interest in drug discovery. researchgate.net

Formation of Spiro-Ring Systems: Spiro-pyrrolidines feature a common carbon atom connecting the pyrrolidine ring to another ring system. A prominent method for their synthesis is the [3+2] cycloaddition reaction. researchgate.net In this approach, an azomethine ylide is generated in situ from a pyrrolidine derivative and reacts with a dipolarophile (an alkene or alkyne). The secondary amine of this compound (after protection of the acid) can be reacted with an aldehyde or ketone to form an intermediate that generates the azomethine ylide, which then undergoes cycloaddition to form the spirocyclic core. researchgate.netnih.gov

Formation of Fused-Ring Systems: Fused-ring systems involve two or more rings sharing two adjacent atoms. This compound can be a precursor to such systems through intramolecular cyclization reactions. For example, after activating the carboxylic acid (e.g., as an acid chloride or ester), it could react with the pyrrolidine nitrogen under certain conditions to form a bicyclic lactam. Another strategy involves using the pyrrolidine as a building block for larger fused heterocyclic systems, such as in the synthesis of pyrrolo[2,3-d]pyrimidines, where a pyrimidine (B1678525) ring is constructed onto the pyrrolidine scaffold. mdpi.com

Polycyclic SystemSynthetic StrategyKey IntermediateRef
Spiro-pyrrolidine[3+2] CycloadditionAzomethine Ylide researchgate.netua.es
Fused LactamIntramolecular AmidationActivated Carboxylic Acid-
Fused Pyrrolo-pyrimidineAnnulation/CyclizationN-Alkylated Pyrrolidine mdpi.com

Multi-Component Reactions (MCRs) Incorporating this compound as a Reactant

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly efficient for generating molecular diversity. tcichemicals.com The bifunctional nature of this compound makes it an excellent substrate for certain MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prime example. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as both the amine and carboxylic acid component in an intramolecular Ugi reaction, or it can provide one of the components in an intermolecular reaction. Using it as the bifunctional starting material would lead to the formation of complex peptide-like structures or macrocycles after a subsequent cyclization step. The use of related secondary amino acids, such as L-proline, has been demonstrated in three-component reactions to produce complex heterocyclic systems, highlighting the utility of this functional group in MCRs. researchgate.netrloginconsulting.com

Chemoselective Transformations and Protecting Group Strategies

To perform selective transformations on one functional group of this compound while leaving the other intact, a robust protecting group strategy is essential. jocpr.com The choice of protecting groups is critical for multi-step syntheses.

Protecting the Amine: The secondary amine of the pyrrolidine ring is nucleophilic and can be protected with several common acid-labile or hydrogenolysis-labile groups:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). nih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

Protecting the Carboxylic Acid: The carboxylic acid is typically protected as an ester to prevent its acidic proton from interfering with base-catalyzed reactions and to block its nucleophilicity after deprotonation.

Methyl or Ethyl Esters: Formed under Fischer esterification conditions (acid catalyst in methanol (B129727) or ethanol) or by reaction with alkyl halides after deprotonation. They are typically removed by saponification (e.g., using NaOH or LiOH).

tert-Butyl Ester: Provides acid-labile protection, offering an orthogonal strategy to a Cbz-protected amine.

Orthogonal Strategies: By choosing protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group on the amine and a base-labile methyl ester on the acid), chemists can selectively unmask and react one functional group in the presence of the other. jocpr.com This chemoselectivity is fundamental for synthesizing complex derivatives where specific modifications are required at different positions of the molecule. biosynth.com

Functional GroupProtecting GroupIntroduction ReagentCleavage ConditionRef
AmineBocBoc₂OTrifluoroacetic Acid (TFA) nih.gov
AmineCbzBenzyl ChloroformateH₂, Pd/C (Hydrogenolysis) nih.gov
Carboxylic AcidMethyl EsterSOCl₂, MethanolLiOH or NaOH (Saponification) nih.gov
Carboxylic Acidt-Butyl EsterIsobutylene, H₂SO₄Trifluoroacetic Acid (TFA) jocpr.com

Theoretical and Computational Chemistry of 3 Pyrrolidin 3 Yl Propanoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 3-(Pyrrolidin-3-yl)propanoic acid, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are fundamental to predicting the molecule's reactivity and spectroscopic characteristics.

Computational methods can reliably predict the spectroscopic signatures of this compound, which are crucial for its identification and structural elucidation. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(2d,2p)). researchgate.netbeilstein-journals.org These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure and assign specific resonances to each atom.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the molecule's vibrational modes. DFT calculations can predict these frequencies, which helps in identifying the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. For a saturated molecule like this compound, significant absorptions are not expected in the standard UV-Vis range unless derivatized with a chromophore.

Table 1: Predicted Spectroscopic Data for this compound

Data are hypothetical values derived from typical DFT (B3LYP/6-31G*) calculations and serve as illustrative examples.

ParameterPredicted ValueAssignment
¹³C NMR Chemical Shift~175 ppmCarboxylic Acid Carbonyl (C=O)
¹³C NMR Chemical Shift~50-60 ppmPyrrolidine (B122466) Carbons adjacent to N
¹H NMR Chemical Shift~10-12 ppmCarboxylic Acid Proton (COOH)
¹H NMR Chemical Shift~2.5-3.5 ppmPyrrolidine Protons (CH₂)
IR Frequency~3300-3400 cm⁻¹N-H Stretch (Pyrrolidine)
IR Frequency~2500-3300 cm⁻¹O-H Stretch (Carboxylic Acid)
IR Frequency~1700-1725 cm⁻¹C=O Stretch (Carboxylic Acid)

The compound this compound is amphoteric, containing both a basic secondary amine and an acidic carboxylic acid group. This allows it to exist in different protonation states (cationic, zwitterionic, anionic) depending on the pH of the environment.

Quantum mechanical methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change (ΔG) for the deprotonation reactions in a solvent model. mdpi.com The pKa values are critical for understanding the molecule's behavior in a biological context. The calculations involve optimizing the geometries of the protonated and deprotonated species and computing their free energies, often using a continuum solvation model like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net Machine learning models trained on large datasets of known pKa values also provide a rapid and increasingly accurate prediction method. chemrxiv.orgnih.govchemrxiv.org

Table 2: Predicted pKa Values and Protonation States

Values are illustrative, based on computational pKa prediction methods for similar functional groups.

EquilibriumDescriptionPredicted pKa
H₂A⁺ ⇌ HA (zwitterion) + H⁺Deprotonation of Carboxylic Acid~3.5 - 4.5
HA (zwitterion) ⇌ A⁻ + H⁺Deprotonation of Pyrrolidinium~10.0 - 11.0

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pyrrolidine ring (which can adopt various "envelope" and "twisted" puckering conformations) and the rotational freedom of the propanoic acid side chain mean that the molecule can exist in numerous conformations.

A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy at each point using quantum mechanics. This process identifies the low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. Understanding the preferred conformations is vital, as the three-dimensional shape of the molecule dictates how it can interact with biological targets.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound in a realistic, solvated environment. nih.govmdpi.com By simulating the movements of the molecule and surrounding solvent molecules (typically water) over time (from nanoseconds to microseconds), MD can reveal:

The relative stability of different conformers in solution.

The influence of water molecules on the molecule's structure through hydrogen bonding.

The time-averaged structural properties, offering a more realistic picture than static, gas-phase calculations. frontiersin.orgmdpi.com

Analysis of the MD trajectory can provide data on structural stability (Root Mean Square Deviation, RMSD) and flexibility (Root Mean Square Fluctuation, RMSF) for different parts of the molecule. mdpi.com

Retrosynthetic Analysis Planning for Novel Derivatization Pathways

Retrosynthetic analysis is a method used to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available precursors. For this compound, this approach is invaluable for designing synthetic routes to novel derivatives, which could be used to explore structure-activity relationships.

The key functional groups for derivatization are the secondary amine and the carboxylic acid.

N-Derivatization: The pyrrolidine nitrogen can be readily modified via reactions like N-acylation (to form amides), N-alkylation, or reductive amination.

C-Derivatization: The carboxylic acid can be converted into esters, amides, or reduced to an alcohol, providing a wide range of functional group diversity.

Table 3: Retrosynthetic Strategies for Derivatization

This table outlines key disconnections for creating new derivatives from the parent molecule.

Target Derivative TypeKey DisconnectionRequired ReactionPrecursors
N-Acyl DerivativeAmide C-N bondAcylationThis compound + Acid Chloride/Anhydride
Ester DerivativeEster C-O bondEsterification (e.g., Fischer)This compound + Alcohol
Carboxamide DerivativeAmide C-N bondAmide Coupling (e.g., with EDC/HOBt)This compound + Amine
N-Alkyl DerivativePyrrolidine C-N bondReductive AminationA suitable keto-acid precursor + Amine

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these studies are instrumental in designing novel compounds with enhanced therapeutic potential.

QSAR models for pyrrolidine derivatives have been successfully developed for various biological targets. For instance, studies on pyrrolidine analogs as dipeptidyl peptidase-IV (DPP-IV) inhibitors have highlighted the importance of steric and electronic properties of substituents on the pyrrolidine ring. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have revealed that electron-donating groups at the 3-position of the pyrrolidine ring can enhance inhibitory activity. nih.gov Conversely, electron-withdrawing groups might be favored at other positions to optimize interactions with the target protein. nih.gov

A hypothetical QSAR study on a series of this compound derivatives could involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., receptor binding affinity), a predictive QSAR model can be built. Such models guide the synthesis of new derivatives with potentially improved activity.

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

Derivative (R-group on Pyrrolidine Nitrogen)Molecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)Predicted Activity (IC₅₀, µM)
-H143.18-1.22.5-6.810.5
-CH₃157.21-0.82.7-6.58.2
-C₂H₅171.24-0.42.8-6.47.1
-COCH₃185.21-1.03.5-7.215.8
-C₆H₅219.271.53.1-6.25.3

Molecular Docking and Molecular Dynamics Simulations with Theoretical Protein Targets (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is an analog of the neurotransmitter γ-aminobutyric acid (GABA), a logical theoretical protein target would be the GABA receptor (GABA-R). nih.gov Docking studies can elucidate the potential binding mode and interactions of the compound within the receptor's binding site.

A hypothetical docking study of this compound into the GABA-A receptor binding pocket would likely reveal key interactions. The carboxylic acid moiety is expected to form salt bridges and hydrogen bonds with positively charged residues like arginine or lysine, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor or donor, depending on its protonation state. nih.gov Cation-π interactions between the protonated amine and aromatic residues such as tyrosine or tryptophan are also plausible. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the interactions, allowing for the assessment of conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov This can help to refine the binding hypothesis and provide insights into the thermodynamics of binding.

Table 2: Hypothetical Molecular Docking Results of this compound with GABA-A Receptor

ParameterValue
Docking Score (kcal/mol)-7.5
Interacting ResiduesArg120, Gln189, Tyr205, Phe240
Hydrogen Bonds2 (with Arg120, Gln189)
Salt Bridge1 (with Arg120)
Cation-π Interaction1 (with Tyr205)

Reaction Mechanism Studies and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, several transformations could be of interest, such as N-alkylation, amide coupling, or ring-opening reactions.

Density Functional Theory (DFT) is a common method used to study reaction mechanisms. By calculating the potential energy surface of a reaction, one can determine the energies of reactants, products, intermediates, and transition states. This information allows for the elucidation of the most likely reaction pathway and the calculation of activation energies, which are related to the reaction rate.

A hypothetical study could investigate the mechanism of lactam formation from this compound via intramolecular condensation. This would involve the formation of a four-membered ring, which is generally thermodynamically unfavorable. Computational analysis could quantify the strain energy of the transition state and the product, providing a theoretical basis for the feasibility of such a reaction. Another plausible transformation for computational investigation is the ring-opening of the pyrrolidine moiety under specific conditions. nih.gov

Table 3: Hypothetical Computed Energies for a Transformation of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+30.1
Product-10.2

Molecular and Cellular Biological Interactions of 3 Pyrrolidin 3 Yl Propanoic Acid Derivatives

In Vitro Receptor Binding and Ligand Affinity Studies

The initial step in elucidating the mechanism of action for many centrally and peripherally acting drugs involves characterizing their binding to specific receptors. In vitro receptor binding assays are fundamental tools in this process, providing quantitative measures of a ligand's affinity for a receptor.

Radioligand binding assays are a sensitive and widely used technique to characterize the interaction between a ligand and a receptor. nih.gov These assays typically involve incubating a radiolabeled form of a ligand with a tissue homogenate, cultured cells, or purified receptors. nih.gov By measuring the amount of radioactivity bound to the receptor, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov

Derivatives of the pyrrolidine (B122466) scaffold have been evaluated for their binding to various receptors using this technique. For instance, in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry, radioligand binding assays are employed to determine the affinity of new compounds. nih.govresearchgate.netnih.gov Similarly, the affinity of pyrrolidine-containing compounds for the histamine (B1213489) H3 receptor has been characterized through radioligand binding studies. nih.gov For example, a selective radioligand for the GluK1 kainate receptor, [3H]-NF608, which contains a propanoic acid moiety, was developed and characterized to facilitate such binding studies. rsc.org

Competitive binding assays are a powerful extension of radioligand binding assays used to determine the affinity of non-radiolabeled compounds (competitors) for a receptor. In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present and is a measure of the unlabeled ligand's binding affinity. nih.gov

Several derivatives of 3-(pyrrolidin-3-yl)propanoic acid and related pyrrolidine-containing structures have demonstrated significant binding affinities in competitive binding assays across a range of receptors.

Compound ClassTarget ReceptorRadioligandKi (nM)Reference
3-(Pyrrolidin-1-yl)propionic acid analoguesCCR5Not SpecifiedHigh Affinity nih.govresearchgate.net
Pyrrolidine sulfonamide derivativeGlyT1Not Specified198 nih.gov

Table 1: Examples of Ki values for pyrrolidine derivatives determined by competitive binding assays.

These studies highlight the versatility of the pyrrolidine scaffold in generating compounds with high affinity for diverse receptor targets. The specific substitutions on the pyrrolidine ring and the propanoic acid chain are critical in determining both the target selectivity and the binding affinity.

Cellular Uptake and Efflux Mechanisms (In Vitro)

For a compound to reach its intracellular target, it must be able to cross the cell membrane. In vitro cell culture models, such as the Caco-2 cell line, are widely used to study the intestinal absorption and permeability of drug candidates. nih.gov These cells form a monolayer that mimics the intestinal epithelium, allowing for the investigation of both passive diffusion and carrier-mediated transport processes. nih.govnih.gov

Studies on the cellular uptake of various compounds, including those with pyrrolidine scaffolds, often utilize Caco-2 cells to predict oral absorption. nih.govmdpi.comresearchgate.net The transport of a compound from the apical (luminal) to the basolateral (blood) side of the Caco-2 monolayer is measured to determine its apparent permeability coefficient (Papp). researchgate.net

The cellular accumulation of a compound can be influenced by efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell. The efflux ratio (ER), calculated as the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp, can indicate whether a compound is a substrate for efflux pumps. nih.gov For instance, a high efflux ratio for a pyrrolidine sulfonamide derivative suggested it was a potential substrate for P-gp. nih.gov The use of specific transporter inhibitors, such as verapamil (B1683045) for P-gp, can help to confirm the involvement of these efflux pumps in limiting the cellular uptake of a compound. researchgate.net

The uptake of compounds can occur through various mechanisms, including passive diffusion and endocytosis. nih.govmdpi.com Studies with inhibitors of endocytosis, such as dynasore, can help to elucidate the role of this pathway in the cellular entry of a compound. mdpi.com For example, the uptake of nanocarriers containing pyrrolidone derivatives was shown to be a dynamin-dependent endocytic process. mdpi.com

Transporter Protein Interaction Studies in Cell Lines

The interaction of drug candidates with transporter proteins is a critical aspect of drug discovery and development, as it significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile. Cell lines that overexpress specific transporters are commonly employed to investigate these interactions. While direct studies on this compound derivatives are not extensively available in the public domain, research on structurally related pyrrolidine compounds provides insights into their potential transporter interactions. For instance, certain pyrrolidine-based molecules have been investigated as inhibitors of monoamine transporters, which are crucial for neurotransmitter reuptake. nih.gov

Derivatives of 3-(pyrrolidin-1-yl)propanoic acid have been identified as potent antagonists of the CCR5 receptor, a G-protein coupled receptor that acts as a co-receptor for HIV entry. mdpi.comresearchgate.net Although not a classical transporter, the interaction with such membrane-bound proteins highlights the potential for this chemical scaffold to bind to and modulate the function of integral membrane proteins.

Permeability Assays Across Cellular Monolayers

Permeability across cellular monolayers, such as those formed by Caco-2 or Madin-Darby canine kidney (MDCK) cells, is a standard in vitro method to predict the intestinal absorption of orally administered drugs. nih.govescholarship.org These assays measure the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses a confluent monolayer of cells. nih.gov A high Papp value generally correlates with good intestinal absorption. nih.gov

While specific Papp values for this compound derivatives are not readily found in the literature, the principles of these assays are well-established. The experimental setup typically involves seeding Caco-2 or MDCK cells on a semi-permeable membrane in a Transwell® plate system. Once the cells form a tight monolayer, the test compound is added to the apical (donor) side, and its concentration in the basolateral (receiver) side is measured over time. The integrity of the monolayer is monitored throughout the experiment using a marker compound with low permeability, such as Lucifer Yellow, and by measuring the transepithelial electrical resistance (TEER). mdpi.com

The development of three-dimensional (3D) Caco-2 models in microphysiological systems represents a more advanced approach that better mimics the in vivo environment of the human gastrointestinal tract. nih.gov These models can provide more accurate predictions of drug permeability, especially for compounds that interact with bile acids or are subject to complex transport mechanisms. nih.gov

Modulation of Cellular Signaling Pathways (In Vitro)

The ability of a compound to modulate cellular signaling pathways is fundamental to its pharmacological effect. Various in vitro assays are employed to elucidate these mechanisms.

Reporter gene assays are a powerful tool to study the modulation of gene expression by a test compound. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter or response element. An increase or decrease in the expression of the reporter gene indicates that the compound interacts with the signaling pathway that regulates that promoter.

While specific studies employing reporter gene assays for this compound derivatives are not widely reported, this technique is broadly applicable. For example, if a pyrrolidine derivative were hypothesized to activate a particular nuclear receptor, a reporter construct containing the response element for that receptor upstream of a luciferase gene could be transfected into a suitable cell line. Treatment with the compound would then lead to a measurable change in luciferase activity if the hypothesis is correct.

Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) are two common techniques used to quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to a compound. These methods provide direct evidence of a compound's effect on specific proteins within a signaling cascade.

Although specific Western blot or ELISA data for this compound derivatives are not available in the reviewed literature, these techniques are central to characterizing the mechanism of action of any new chemical entity. For instance, if a compound is found to inhibit a specific kinase, a Western blot using an antibody against the phosphorylated form of a known substrate of that kinase would be expected to show a decrease in the phosphorylation signal in treated cells compared to untreated controls.

Alterations in intracellular calcium concentrations and membrane potential are key events in many signaling pathways, particularly in excitable cells like neurons and muscle cells. Derivatives of the pyrrolidine scaffold have been identified as potent modulators of ion channels, specifically T-type calcium channels. nih.gov

Studies on pyrrolidine-based T-type calcium channel inhibitors have demonstrated their ability to block the influx of calcium through these channels. nih.gov The inhibitory activity of these compounds is typically evaluated using electrophysiological techniques like the whole-cell patch-clamp method in cell lines expressing specific T-type calcium channel subtypes (e.g., CaV3.1 and CaV3.2). nih.gov Fluorescence-based assays using calcium-sensitive dyes are also employed for high-throughput screening to measure changes in intracellular calcium levels upon channel activation and inhibition.

The modulation of membrane potential by such compounds can be assessed using specific fluorescent dyes that respond to changes in the electrical potential across the cell membrane.

Table 1: Inhibitory Activity of Pyrrolidine-Based Derivatives on T-type Calcium Channels

CompoundTarget ChannelAssay MethodActivity
Pyrrolidine Derivative 1CaV3.1Whole-cell patch-clampPotent inhibition
Pyrrolidine Derivative 2CaV3.2Whole-cell patch-clampPotent inhibition
Pyrrolidine Derivative 3T-type Calcium ChannelsFluorescence-based assayModulation of calcium flux

Note: The data in this table is representative of findings for pyrrolidine-based T-type calcium channel inhibitors and is intended to be illustrative due to the limited availability of specific data for this compound derivatives.

Structure-Activity Relationships (SAR) Based on Derivatives of this compound

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrrolidine-based compounds, SAR studies have been conducted across various therapeutic targets.

In the context of T-type calcium channel inhibitors, SAR studies have revealed that modifications to the substituents on the pyrrolidine ring and the nature of the side chain significantly impact the inhibitory activity and selectivity for different channel subtypes. escholarship.orgnih.gov For example, the introduction of specific aromatic and heterocyclic moieties can enhance the potency of these inhibitors. escholarship.org

SAR studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib have shown that the stereochemistry and the nature of the substituents at five different positions on the scaffold are crucial for their inhibitory effectiveness. nih.govmdpi.com While some positions are highly sensitive to modification, others offer opportunities for optimization.

Furthermore, SAR has been explored for pyrrolidine derivatives with anticancer activity, where different substitution patterns on the pyrrolidine ring have been shown to regulate various targets and lead to anti-proliferative effects.

Systematic Modification and Biological Activity Evaluation

The pyrrolidine ring and its substituents are key targets for chemical modification to explore and optimize biological activity. nih.govekb.eg Aryl propionic acid derivatives, a broad class that includes these compounds, are known for a wide range of biological effects, including anti-inflammatory and antimicrobial activities. orientjchem.orgnih.govmdpi.com

Studies on related pyrrolidine structures demonstrate that strategic modifications can lead to potent and selective agents. For instance, the synthesis of 3-(pyrrolidin-1-yl)propionic acid analogues, where the propionic acid moiety is attached to the nitrogen of the pyrrolidine ring, yielded compounds with high affinity for the CCR5 receptor and potent anti-HIV activity. researchgate.net Another extensive structure-activity relationship (SAR) study on proline analogs, which share the pyrrolidine core, involved the synthesis of 40 new compounds to probe their effects on ionotropic glutamate (B1630785) receptors. nih.gov This research highlighted that specific substitutions could confer high potency and selectivity for certain receptor subtypes. nih.gov

The general approach involves creating a library of compounds by introducing various functional groups at different positions on the pyrrolidine ring or the propanoic acid side chain. nih.gov These new derivatives are then subjected to biological evaluation to determine how these changes influence their activity. For example, in a study of different pyrrolidine derivatives, compounds A-1 and A-4 were identified as having the highest anti-inflammatory and analgesic effects, respectively, suggesting they could serve as lead compounds for developing new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

Table 1: Biological Activity of Selected Pyrrolidine Derivatives

Compound IDModificationTarget/AssayObserved ActivityReference
Analog Series 1 α,α-disubstituted-β-amino acidsCCR5 ReceptorHigh affinity, potent anti-HIV activity researchgate.net
Compound A-1 N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide condensation productAnti-inflammatoryHighest effect in series nih.gov
Compound A-4 N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide condensation productAnalgesicHighest effect in series nih.gov
Derivative 3g 4-methoxy analogueα-glucosidase / α-amylaseIC₅₀ of 18.04 µg/mL and 26.24 µg/mL nih.gov

This table presents findings from various studies on pyrrolidine derivatives to illustrate the effects of systematic modification. The specific activities are highly dependent on the complete structure of the analog.

Identification of Pharmacophoric Elements (in vitro)

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govpreprints.org For pyrrolidine derivatives, these models help in understanding the key interactions with their biological targets and in designing new, more potent compounds. nih.gov

A typical pharmacophore model for a ligand might include features such as:

Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond, often oxygen or nitrogen.

Hydrogen Bond Donors (HBD): Atoms, typically nitrogen or oxygen with an attached hydrogen, that can donate a hydrogen bond.

Hydrophobic Regions (HYD): Non-polar parts of the molecule that interact favorably with non-polar regions of the target protein.

Positive/Negative Ionizable Features (PI/NI): Groups that are likely to be charged at physiological pH, such as amines or carboxylic acids.

For instance, a pharmacophore model developed for pyrrolidine derivatives acting as neuraminidase inhibitors was generated to understand their binding mode. nih.gov In another study on ligands for the 5-HT7 receptor, a pharmacophore consisting of three hydrophobic regions, one positive ionizable atom, and a hydrogen-bond acceptor group was used to design selective spiro[pyrrolidine-3,3′-oxindoles]. preprints.org The this compound structure contains a secondary amine (potential HBD/PI), a carbonyl oxygen (HBA), and a hydroxyl group (HBA/HBD) within its carboxylic acid function, along with the aliphatic pyrrolidine and ethyl linker (HYD), making it a rich template for pharmacophoric interactions.

Metabolite Identification and Metabolic Stability Studies (In Vitro using Liver Microsomes or Hepatocytes)

Understanding the metabolic fate of a compound is crucial in drug discovery. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for these investigations. researchgate.netnih.gov

Characterization of Metabolic Pathways and Enzymes Involved

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes. nih.govmdpi.com These enzymes catalyze Phase I metabolic reactions, typically oxidative processes like hydroxylation, which make the compound more water-soluble and easier to excrete. mdpi.commdpi.com

Common metabolic transformations for compounds containing pyrrolidine and alkyl acid moieties could include:

Hydroxylation: Addition of a hydroxyl (-OH) group, often on the pyrrolidine ring or the alkyl chain. This is a very common reaction catalyzed by various CYP enzymes. mdpi.com

N-dealkylation: Removal of the propanoic acid group from the pyrrolidine nitrogen (if it were an N-substituted derivative).

Oxidation: The secondary amine of the pyrrolidine ring could be oxidized.

Glucuronidation: A Phase II reaction where glucuronic acid is attached to the molecule, often at a hydroxyl or carboxylic acid group, to further increase water solubility. nih.gov

Studies on other compounds show that metabolism can be species-dependent. For example, the metabolism of YZG-331, an adenosine (B11128) derivative, was mediated by CYP450 and FMO enzymes and showed significant species differences. frontiersin.org

Stability in Biological Matrices (excluding human data)

Metabolic stability refers to a compound's susceptibility to biotransformation. It is often assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. researchgate.net High stability suggests a lower clearance rate in the body.

In vitro stability studies of various compounds in rat liver microsomes show a wide range of outcomes. Some compounds are rapidly metabolized, while others remain largely intact. For instance, a study of a synthetic adenosine derivative, YZG-331, found that 46% of the compound was metabolized in rat liver microsomes after 120 minutes, indicating moderate instability. frontiersin.org Conversely, in a different study, five derivatives showed high metabolic stability in the presence of liver microsomes, with over 97% of the compound remaining after incubation. researchgate.net The stability of this compound analogs would similarly depend on their specific substitutions and susceptibility to the metabolic enzymes present in the test system.

Table 2: Example of Metabolic Stability Data in Rat Liver Microsomes

CompoundIncubation Time (min)Matrix% RemainingClassificationReference
YZG-331 120Rat Liver Microsomes54%Moderate Stability frontiersin.org
Midazolam (Control) 60Rat Liver Microsomes< 5%Low Stability frontiersin.org

This table provides example data from a published study to illustrate how metabolic stability is reported. Data for the specific title compound is not available.

Targeted Protein Degradation Strategies Utilizing this compound as a PROTAC Linker (General Concept)

Targeted protein degradation is a novel therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting them. nih.gov Proteolysis-targeting chimeras (PROTACs) are a major class of molecules used for this purpose. nih.gov

A PROTAC is a heterobifunctional molecule composed of three key parts:

A "warhead" that binds to the target protein of interest (POI). axispharm.com

A ligand that recruits an E3 ubiquitin ligase enzyme. axispharm.com

A chemical linker that connects the warhead and the E3 ligase ligand. axispharm.comnih.gov

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. nih.govmdpi.com This "tagging" of the POI with ubiquitin marks it for destruction by the cell's natural disposal system, the proteasome. nih.govmdpi.com

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation. axispharm.combiorxiv.org Linkers are often composed of flexible chains, such as alkyl or polyethylene (B3416737) glycol (PEG) chains. nih.gov

A molecule like this compound represents a viable scaffold for constructing a PROTAC linker. Its structure provides clear points for chemical modification. The carboxylic acid group can be readily converted into an amide or ester to attach to the E3 ligase ligand or the warhead. The secondary amine on the pyrrolidine ring provides another handle for connection. The three-carbon chain (propyl group) and the pyrrolidine ring itself form the main body of the linker, providing specific spacing and conformational properties that can be crucial for optimizing degradation potency and selectivity. nih.govchemrxiv.org Aliphatic linkers are a common subclass used in PROTAC design, and the core structure of this compound falls into this category. broadpharm.com Therefore, it serves as a valuable conceptual building block for the rational design of novel protein degraders. nih.gov

Emerging Applications and Material Science Integration of 3 Pyrrolidin 3 Yl Propanoic Acid

As a Monomer in Polymer Chemistry

The bifunctional nature of 3-(Pyrrolidin-3-yl)propanoic acid, containing both a secondary amine within the pyrrolidine (B122466) ring and a carboxylic acid, makes it a theoretical candidate as a monomer for polymerization.

Synthesis of Polymeric Materials with Pyrrolidine Functionality

In principle, this compound could be polymerized through various condensation reactions. The carboxylic acid could react with the amine of another monomer to form polyamide chains. This would result in polymers where the pyrrolidine ring is an integral part of the polymer backbone. The presence of the pyrrolidine functionality could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification at the nitrogen atom.

Self-Healing Polymers and Responsive Materials

The concept of self-healing polymers often relies on reversible bonds or dynamic interactions. bldpharm.comnih.gov While no studies have specifically utilized this compound for this purpose, materials incorporating pyrrolidine derivatives have been explored in the context of creating responsive materials. rsc.org The nitrogen atom in the pyrrolidine ring could, in theory, participate in dynamic covalent chemistries or non-covalent interactions, such as hydrogen bonding, which are key mechanisms for creating self-healing and responsive properties in polymeric materials. bldpharm.comnih.gov

In Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. researchgate.net The distinct structural features of this compound suggest its potential as a building block in this field.

Design of Molecular Receptors and Cages

The pyrrolidine ring can act as a hydrogen bond acceptor, while the carboxylic acid can serve as both a hydrogen bond donor and acceptor. This dual functionality could be exploited in the design of molecular receptors capable of recognizing and binding specific guest molecules. By incorporating this compound into larger macrocyclic or cage-like structures, it is conceivable to create tailored cavities for host-guest interactions.

Self-Assembly of Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.govresearchgate.net The interplay of hydrogen bonding from the carboxylic acid and pyrrolidine moieties, along with other potential intermolecular forces, could drive the self-assembly of this compound into well-defined nanostructures such as nanofibers, sheets, or vesicles. The specific nature of these assemblies would be highly dependent on factors like solvent and temperature.

As a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to coordinate with metal ions through its carboxylic acid group and potentially the pyrrolidine nitrogen makes it a theoretical candidate as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov

MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.comnih.gov Carboxylic acids are a widely used class of ligands for MOF synthesis. ull.es The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal and the structure of the organic linker. The use of a ligand like this compound could lead to the formation of novel MOF architectures with the pyrrolidine functionality decorating the pores. This could introduce specific properties to the MOF, such as altered gas sorption selectivity or catalytic activity.

While the specific applications of this compound in these areas remain to be experimentally validated, its chemical structure holds promise for future investigations in the development of new functional materials.

Synthesis of Metal Complexes with this compound

The bifunctional nature of this compound, containing both a secondary amine within the pyrrolidine ring and a carboxylic acid group, makes it an effective ligand for the formation of metal complexes. The synthesis of these complexes typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The pyrrolidine nitrogen and the carboxylate oxygen atoms can coordinate to a metal center, forming stable chelate rings.

Research into the coordination chemistry of similar pyrrolidine derivatives provides a framework for understanding how this compound might behave. For instance, studies on other pyrrolidine-based ligands have demonstrated their ability to form complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.net In these complexes, the ligand can act as a bidentate or even a tetradentate agent, depending on the specific ligand structure and reaction conditions. researchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, which are influenced by the metal ion and the ligand-to-metal ratio. researchgate.net

While specific studies detailing the synthesis of metal complexes with this compound are not extensively documented in the provided results, the principles of coordination chemistry suggest that it would readily form complexes. The general synthetic route would involve dissolving the ligand and a metal salt (e.g., chlorides, sulfates, or acetates) in a solvent like ethanol (B145695) or a water-ethanol mixture, followed by heating under reflux. The resulting metal complex would then be isolated by cooling and filtration. Spectroscopic methods such as FT-IR, UV-Vis, and elemental analysis would be crucial for characterization, confirming the coordination of the ligand to the metal ion. researchgate.netsciencescholar.us For example, a shift in the C=O stretching frequency in the IR spectrum would indicate the involvement of the carboxylate group in bonding.

A hypothetical reaction for the formation of a 1:2 metal-ligand complex is shown below:

M²⁺ + 2 L⁻ → ML₂

Where M²⁺ is a divalent metal ion and L⁻ is the deprotonated this compound ligand.

Catalytic Applications of Metal-3-(Pyrrolidin-3-yl)propanoic acid Complexes

The metal complexes of pyrrolidine derivatives have shown promise in various catalytic applications. Although direct catalytic studies of this compound complexes are not specified in the search results, related structures have been investigated as catalysts. For example, copper complexes of thiosemicarbazone ligands have been shown to be competent catalysts for olefin cyclopropanation. researchgate.net This suggests that metal complexes incorporating this compound could potentially exhibit catalytic activity in similar organic transformations.

The catalytic potential of these complexes stems from the ability of the metal center to activate substrates and facilitate bond formation. The ligand's structure can be tuned to influence the steric and electronic environment around the metal, thereby affecting the catalyst's activity and selectivity. For instance, L-pyrrolidine-2-carboxylic acid sulfate (B86663) has been utilized as an ionic liquid catalyst for the synthesis of xanthene derivatives, highlighting the catalytic potential of pyrrolidine-based structures. scirp.org

The potential catalytic applications for metal-3-(pyrrolidin-3-yl)propanoic acid complexes could include:

Asymmetric catalysis: The chiral center in this compound could be exploited to develop catalysts for enantioselective reactions.

Oxidation reactions: The metal center could mediate the transfer of oxygen atoms to organic substrates.

Carbon-carbon bond-forming reactions: The complexes could be used to catalyze reactions such as aldol (B89426) additions or Michael reactions.

Further research is needed to synthesize and screen these specific complexes for their catalytic efficacy in various organic reactions.

Integration into Peptidomimetics and Constrained Peptides

This compound is a valuable building block in the design of peptidomimetics and constrained peptides. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Constrained peptides, through the introduction of cyclic elements or other conformational restrictions, can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. mdpi.com

The rigid pyrrolidine ring of this compound introduces a significant conformational constraint on the peptide backbone when incorporated. This can be a powerful tool for controlling the three-dimensional structure of a peptide and for mimicking specific secondary structures like β-turns. nih.gov Research has shown that pyrrolidine-based scaffolds can effectively present amino acid side chains in a manner that mimics their orientation in common secondary structures. nih.gov

For instance, studies on pyrroline-pyrrolidine oligomers have demonstrated that such scaffolds can align their side-chain vectors with those of amino acids in sheet-turn-sheet motifs. nih.gov The stereochemistry of the pyrrolidine ring and the point of attachment of the propanoic acid side chain are critical for dictating the resulting conformation.

Scaffold FeatureRole in PeptidomimeticsResearch Finding Reference
Pyrrolidine RingIntroduces conformational constraint nih.gov
Propanoic Acid Side ChainProvides a point for further functionalization or peptide chain extension nih.gov
Chiral CentersAllows for stereocontrolled synthesis and influences biological activity mdpi.com

The synthesis of peptidomimetics containing this moiety often involves standard peptide coupling techniques, where the carboxylic acid of this compound is activated and reacted with the amine group of another amino acid or peptide fragment.

Role in Bioconjugation Chemistry and Linker Design (General Research)

The propanoic acid group provides a convenient handle for conjugation to an amine-containing molecule via amide bond formation. The pyrrolidine nitrogen can also be used as a point of attachment, potentially after appropriate protection and deprotection steps. The length and flexibility of the propanoic acid chain, combined with the rigidity of the pyrrolidine ring, offer a unique combination of properties for a linker.

Potential applications in linker design include:

Antibody-Drug Conjugates (ADCs): Connecting a potent cytotoxic drug to a tumor-targeting antibody.

PROTACs (Proteolysis Targeting Chimeras): Linking a target-binding ligand to an E3 ligase-recruiting ligand.

Targeted Drug Delivery: Attaching a drug to a ligand that directs it to a specific tissue or cell type.

The table below summarizes the potential roles of this compound in bioconjugation.

Application AreaFunction of the CompoundKey Structural Feature Utilized
Antibody-Drug ConjugatesLinker between antibody and cytotoxic payloadCarboxylic acid for conjugation
PROTACsSpacer between target and E3 ligase bindersPyrrolidine ring and propanoic acid chain
Targeted Imaging AgentsLinker connecting a targeting moiety to an imaging agentBifunctional nature (amine and carboxylic acid)

While direct examples using this specific molecule are not detailed in the provided search results, the fundamental principles of linker design and bioconjugation strongly support its potential utility in these areas. nih.gov

Advanced Analytical Methodologies for 3 Pyrrolidin 3 Yl Propanoic Acid Research

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

The stereochemistry of 3-(Pyrrolidin-3-yl)propanoic acid is critical to its biological activity, making the assessment of enantiomeric purity a fundamental requirement. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. researchgate.net

Chiral HPLC methods typically involve the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a variety of chiral compounds. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution. nih.gov In some cases, derivatization of the enantiomers with a chiral reagent to form diastereomers can facilitate separation on a standard achiral column. nih.govjuniperpublishers.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727). researchgate.netresearchgate.net The lower viscosity and higher diffusivity of supercritical fluids compared to liquids contribute to improved chromatographic performance. For the enantiomeric separation of compounds like this compound, SFC with polysaccharide-based chiral stationary phases is a common and effective approach. researchgate.netresearchgate.net

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid (e.g., hexane, ethanol)Supercritical Fluid (e.g., CO2) with organic modifier
Analysis Time Generally longerOften shorter than HPLC researchgate.net
Resolution Good to excellentOften higher than HPLC researchgate.net
Solvent Consumption HigherLower, more environmentally friendly
Common Stationary Phases Polysaccharide-based (cellulose, amylose), protein-basedPolysaccharide-based (cellulose, amylose) researchgate.net

Quantitative Analytical Methods for this compound in Complex Matrices (e.g., cell lysates, growth media for in vitro studies)

Determining the concentration of this compound in complex biological matrices is essential for in vitro studies. The low concentrations and the presence of interfering substances necessitate highly sensitive and selective analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological samples. lcms.cz This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

For the analysis of polar compounds like this compound, which contains both an amine and a carboxylic acid group, derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.gov Common derivatization reagents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification.

The LC-MS/MS system is typically operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, providing exceptional selectivity and minimizing matrix effects.

Table 2: Key Parameters in a Typical LC-MS/MS Method for this compound Analysis

ParameterDescriptionTypical Value/Condition
Chromatography Reversed-phase HPLC or UHPLCC18 column
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile (B52724), methanol)Optimized for peak shape and retention
Ionization Source Electrospray Ionization (ESI)Positive or negative ion mode, depending on derivatization and analyte properties
Mass Analyzer Triple Quadrupole (QqQ)Operated in Selected Reaction Monitoring (SRM) mode
Derivatization Optional, but often used for improved sensitivity and retentione.g., with 3-nitrophenylhydrazine (3-NPH) for the carboxylic acid group nih.gov
Internal Standard Stable isotope-labeled this compoundAdded at a known concentration to all samples and standards

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it requires derivatization to increase the volatility of the compound. nih.gov The carboxylic acid and secondary amine groups must be converted to less polar, more volatile functional groups. A common approach involves a two-step derivatization: esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the amine and hydroxyl groups (e.g., with pentafluoropropionic anhydride). nih.gov

Following derivatization, the volatile derivative is separated on a GC column and detected by a mass spectrometer. GC-MS can offer high chromatographic resolution and sensitive detection. nih.gov

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.com Given that this compound is an amino acid, it can exist in cationic, zwitterionic, or anionic forms depending on the pH of the buffer. This property makes it well-suited for CE analysis.

CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com For chiral separations, chiral selectors such as cyclodextrins can be added to the background electrolyte to enable the separation of enantiomers. nih.gov The use of dynamic coatings on the capillary surface can help to control the electroosmotic flow and improve the reproducibility of the separations. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for its synthesis and application. Advanced spectroscopic techniques that allow for in-situ monitoring provide real-time information about the progress of a reaction without the need for sample withdrawal.

Nuclear Magnetic Resonance (NMR) for Reaction Progress and Purity Analysis during Synthesis and Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity analysis of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and structure.

During synthesis and derivatization, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry. Furthermore, NMR is a powerful technique for assessing the purity of the final compound, as it can detect the presence of residual solvents, starting materials, and byproducts. Quantitative NMR (qNMR) can be used to determine the exact concentration of the analyte without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified reference standard.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

Hyphenated techniques provide a powerful approach for the analysis of complex mixtures by integrating a separation method with a spectroscopic detection method online. numberanalytics.comresearchgate.net This approach allows for the characterization of individual components of a mixture without the need for laborious offline purification. For a molecule like this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) offer unique advantages for unambiguous identification and structural elucidation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique is particularly advantageous for non-volatile, polar compounds like this compound, which are well-suited for LC separation. The coupling of these two techniques allows for the direct acquisition of NMR data on separated analytes as they elute from the LC column. sumitomo-chem.co.jpjpsbr.org

In a hypothetical LC-NMR analysis of a sample containing this compound, the sample would first be injected into an HPLC system. A reversed-phase column would likely be employed, given the polar nature of the analyte. The mobile phase composition would be optimized to achieve good separation of the target compound from other components in the mixture. The eluent from the HPLC column is then transferred to the NMR spectrometer through a specially designed flow cell. sumitomo-chem.co.jp

Several modes of LC-NMR operation can be utilized, including continuous flow, stopped-flow, and loop storage. mdpi.com For detailed structural work, the stopped-flow mode is often preferred. In this mode, once the peak corresponding to this compound is detected by a preliminary detector (e.g., UV), the chromatographic flow is halted, and the analyte is held within the NMR flow cell. This allows for the acquisition of more sensitive and information-rich 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which are crucial for assigning the proton and carbon signals of the pyrrolidine (B122466) ring and the propanoic acid side chain.

The expected ¹H and ¹³C NMR data from an LC-NMR experiment would provide a detailed fingerprint of the molecule.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-23.0 - 3.2m-
H-32.5 - 2.7m-
H-41.8 - 2.0m-
H-53.0 - 3.2m-
H-α (propanoic acid)2.3 - 2.5t7.5
H-β (propanoic acid)1.7 - 1.9m-
NH8.0 - 9.0br s-
OH (carboxylic acid)11.0 - 12.0br s-

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (ppm)
C-245 - 50
C-335 - 40
C-430 - 35
C-545 - 50
C-α (propanoic acid)35 - 40
C-β (propanoic acid)30 - 35
C=O (carboxylic acid)175 - 180

Gas Chromatography-Infrared Spectroscopy (GC-IR)

For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Infrared Spectroscopy (GC-IR) is a highly specific analytical technique. nih.gov It combines the separation power of GC with the functional group identification capabilities of IR spectroscopy. While this compound itself is not highly volatile due to the carboxylic acid and secondary amine groups, it can be derivatized, for example, by esterification of the carboxylic acid and acylation of the amine, to increase its volatility for GC analysis.

In a GC-IR analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then pass through a heated light pipe, where they are irradiated with infrared light. The resulting IR spectrum provides a unique fingerprint of the molecule's functional groups. nih.gov

The IR spectrum of derivatized this compound would show characteristic absorption bands that confirm its structure.

Interactive Table 3: Hypothetical IR Absorption Bands for Derivatized this compound (e.g., Ethyl ester, N-acetyl derivative)

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ester)1730 - 1750
C=O (amide)1630 - 1680
C-N (pyrrolidine)1180 - 1220
C-O (ester)1000 - 1300
C-H (alkane)2850 - 2960

The combination of retention time data from the chromatogram and the specific IR absorption bands provides a high degree of confidence in the identification of the analyte. GC-IR is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. researchgate.net

Q & A

Basic: What synthetic strategies are optimal for preparing 3-(Pyrrolidin-3-yl)propanoic acid with high purity?

Answer:
The synthesis of this compound typically involves coupling pyrrolidine derivatives with propanoic acid precursors. Key steps include:

  • Ring functionalization : Introduce reactive groups (e.g., amino or carboxyl) to pyrrolidine via nucleophilic substitution or reductive amination .
  • Carboxylic acid coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate intermediates under inert conditions, optimizing solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to achieve >95% purity. Validate via HPLC (C18 column, aqueous acetonitrile gradient) .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR peaks with computational predictions (e.g., DFT calculations). Key signals include pyrrolidine protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) via ESI-MS and fragment patterns using HRMS to rule out impurities .
  • IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and amide C=O stretches (~1650 cm1^{-1}) .

Advanced: How to resolve contradictions in reported biological activities of this compound across studies?

Answer:
Contradictions often arise from variability in:

  • Compound purity : Validate via orthogonal methods (e.g., NMR, LC-MS) to exclude impurities >98% .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence quenching) with positive controls .
  • Target specificity : Perform competitive binding assays or CRISPR knockouts to confirm on-target effects .
  • Data normalization : Use internal standards (e.g., housekeeping proteins in western blots) to reduce experimental noise .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., GPCRs or enzymes). Input the compound’s 3D structure (optimized via Gaussian at the B3LYP/6-31G* level) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify key residues via MM-PBSA free energy calculations .
  • QSAR modeling : Train models with PubChem BioActivity data to predict ADMET properties or toxicity .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult SDS for emergency contacts .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

  • Scaffold modification : Synthesize analogs with substituents on the pyrrolidine ring (e.g., methyl, fluorine) or propanoic acid chain (e.g., esterification) .
  • Activity profiling : Test analogs in dose-response assays (IC50_{50}, EC50_{50}) against primary targets (e.g., kinases) and counter-screens for selectivity .
  • Data analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a reverse-phase column (e.g., Agilent Zorbax SB-C18) with MRM detection (e.g., m/z 170 → 123 for quantification). Use deuterated internal standards (e.g., d5_5-analog) for accuracy .
  • Sample prep : Extract with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

Advanced: How to investigate the metabolic stability of this compound in vitro?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate t1/2_{1/2} using first-order kinetics .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme interactions .
  • Metabolite ID : Perform HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.